(R)-3-(3-chlorophenyl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(3-chlorophenyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-6-3-5-10(8-12)11-4-1-2-7-14-9-11/h3,5-6,8,11,14H,1-2,4,7,9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWMPJMAWOQDD-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@H](C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations in the Chemistry of R 3 3 Chlorophenyl Azepane
Elucidation of Reaction Mechanisms for Azepane Ring Formation
The construction of the azepane ring can be achieved through various synthetic strategies, primarily involving intramolecular cyclization or ring expansion methodologies. acs.org Understanding the underlying mechanisms of these transformations is critical for controlling the reaction outcome and achieving the desired stereochemistry.
Studies on Intramolecular Cyclization Pathways leading to Azepanes
Intramolecular cyclization is a common strategy for forming the azepane ring, often involving the formation of a carbon-nitrogen bond to close a seven-membered ring. One such approach is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester. libretexts.org This method is particularly effective for the formation of five- and six-membered rings, but can be extended to the synthesis of seven-membered rings like azepanes. libretexts.org The mechanism proceeds through the formation of an enolate, followed by nucleophilic attack on the second ester group and subsequent elimination of an alkoxide. libretexts.org A full equivalent of a base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester. libretexts.org
Another prominent intramolecular cyclization method is reductive amination. This process involves the intramolecular reaction of an amine with a carbonyl group (an aldehyde or ketone) within the same molecule, followed by reduction of the resulting imine or enamine to form the saturated heterocyclic ring. acs.orgnih.gov This method has been successfully employed in the synthesis of various substituted azepanes. nih.gov
Radical cyclizations also offer a pathway to azepanes. For instance, the 5-hexenyl radical is known to undergo cyclization, and while it predominantly forms a five-membered ring (exo closure), the formation of a six-membered ring (endo closure) can also occur, influenced by factors like steric interactions and the stability of the resulting radical adduct. libretexts.org The principles of radical cyclization can be extended to longer chains to construct seven-membered rings.
Exploration of Ring Expansion Mechanisms in Azepane Synthesis
Ring expansion reactions provide an alternative and powerful route to azepanes, often starting from more readily available five- or six-membered ring precursors. nih.govrsc.org These methods can involve the insertion of a carbon or a heteroatom into the existing ring. encyclopedia.pub
One classic example is the Buchner ring expansion, which involves the reaction of a carbene with an aromatic ring to form a cyclopropane, followed by an electrocyclic ring-opening to yield a seven-membered ring. wikipedia.org This method has been utilized in the synthesis of cycloheptatriene (B165957) derivatives and can be adapted for the synthesis of azepine-type structures. wikipedia.org The mechanism is a two-step process, with the initial carbene addition followed by a thermally allowed, concerted 6-electron disrotatory ring opening of the norcaradiene intermediate. wikipedia.org
Pinacol-type rearrangements can also be employed for ring expansion. These reactions are typically acid-catalyzed and involve the rearrangement of a 1,2-diol to a ketone, often with the migration of a carbon-carbon bond leading to an expanded ring. libretexts.org This strategy can be used to convert a six-membered ring with appropriate substituents into a seven-membered azepane ring system. The driving force for the rearrangement is the formation of a more stable carbocation and the relief of ring strain. chemistrysteps.comyoutube.com
Reaction Kinetics and Stereochemical Control in (R)-3-(3-chlorophenyl)azepane Synthesis
Achieving the desired (R) configuration at the C3 position of 3-(3-chlorophenyl)azepane requires precise control over the stereochemistry of the ring-forming reaction. This involves a deep understanding of the reaction kinetics and the factors that govern diastereoselectivity and enantioselectivity.
Kinetic Isotope Effect (KIE) Studies for Azepane-Forming Reactions
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant of the same reaction with a heavy isotope (kL/kH). wikipedia.org For reactions involving the formation of a C-N bond, a primary KIE would be expected if the C-N bond formation is part of the rate-determining step. In the context of azepane synthesis, KIE studies could differentiate between various proposed mechanisms. For instance, in a C-H activation/C-N bond formation sequence, a significant KIE upon deuteration of the C-H bond would indicate that C-H bond cleavage is involved in the rate-limiting step. rsc.org While the application of KIE studies to the specific synthesis of this compound is not extensively documented in the literature, the principles are broadly applicable to understanding the mechanisms of azepane formation.
Diastereoselectivity and Enantioselectivity Control in Azepane Synthesis
Controlling the diastereoselectivity and enantioselectivity is paramount for the synthesis of a single enantiomer like this compound. This is often achieved through the use of chiral catalysts, auxiliaries, or starting materials.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of azepane synthesis, if a precursor molecule already contains a stereocenter, the formation of the new stereocenter on the azepane ring can be influenced by the existing one, leading to a diastereoselective outcome. The choice of reagents and reaction conditions can significantly impact the diastereomeric ratio. For example, in the synthesis of substituted oxo-azepines, the diastereoselectivity of hydroxylation was found to be dependent on the steric bulk of the azepine ring.
Enantioselectivity , the preferential formation of one enantiomer over the other, is crucial for obtaining this compound. Asymmetric catalysis is a powerful strategy to achieve this. Chiral catalysts, such as those based on transition metals with chiral ligands, can create a chiral environment that favors the formation of one enantiomer. For instance, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has been shown to produce chiral 3-benzazepines with high enantioselectivity. acs.org Similarly, rhodium-catalyzed asymmetric reactions are also employed in the synthesis of chiral heterocycles. mdpi.com The choice of the metal and the chiral ligand is critical in determining the enantiomeric excess (ee) of the product.
Role of Catalysts and Reagents in Reaction Pathways
The choice of catalysts and reagents is fundamental in directing the reaction pathway and achieving the desired product in azepane synthesis. Both metal-based and organocatalysts, as well as specific reagents, play crucial roles.
Catalysts:
Transition Metal Catalysts: Palladium, rhodium, iridium, and gold catalysts are frequently used in the synthesis of azepanes and other nitrogen heterocycles. nih.govresearchgate.net
Palladium catalysts are widely used in cross-coupling reactions and intramolecular cyclizations. researchgate.net For example, the intramolecular Buchwald-Hartwig amination is a powerful method for C-N bond formation.
Rhodium catalysts are effective in various transformations, including cyclopropanation and C-H activation reactions that can be part of a cascade leading to azepine frameworks. mdpi.com
Iridium catalysts , often in combination with chiral ligands, are particularly effective for asymmetric hydrogenation reactions, enabling the synthesis of enantiomerically enriched azepanes. acs.org
Gold catalysts have shown utility in intramolecular cyclization reactions, such as the hydroamination of alkynes to form azepine derivatives. nih.gov
Organocatalysts: Chiral organocatalysts, such as chiral phosphoric acids, can be used to promote enantioselective reactions, including cycloadditions that can lead to the formation of chiral heterocyclic scaffolds. mdpi.com
Reagents:
The choice of reagents is equally important. For instance, in ring expansion reactions, the nature of the leaving group and the nucleophile can determine the reaction's success and selectivity. In reductive amination, the choice of the reducing agent is critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents like sodium borohydride (B1222165) (NaBH₄) can be used depending on the substrate and desired outcome.
The table below summarizes some of the catalysts and reagents used in the synthesis of azepane derivatives and their general roles.
| Catalyst/Reagent | Role in Reaction | Reference |
| Palladium Acetate (B1210297) (Pd(OAc)₂) | Catalyst for cross-coupling and cyclization reactions | researchgate.net |
| Rhodium(II) Carboxylates | Catalyst for carbene insertion and cyclopropanation | mdpi.com |
| Iridium Complexes with Chiral Ligands | Catalyst for asymmetric hydrogenation | acs.org |
| Gold(I) Complexes | Catalyst for intramolecular hydroamination | nih.gov |
| Chiral Phosphoric Acids | Organocatalyst for asymmetric cycloadditions | mdpi.com |
| Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent for amides and esters | uni-regensburg.de |
| Sodium Borohydride (NaBH₄) | Milder reducing agent for ketones and imines | |
| Dieckmann Condensation Base (e.g., NaOEt) | Base for intramolecular enolate formation | libretexts.org |
Photocatalytic Mechanisms in Aromatic Denitrative Chlorination
The substitution of a nitro group with a chlorine atom on an aromatic ring is a fundamental transformation in organic synthesis. Traditionally, this is achieved through a multi-step sequence involving reduction of the nitro group to an amine, diazotization, and a subsequent Sandmeyer reaction. domainex.co.ukresearchgate.netnih.gov However, recent advancements have led to the development of direct denitrative chlorination methods promoted by visible light. researchgate.netnih.gov
This modern approach offers a more efficient, single-step alternative that avoids harsh reagents and can be performed under mild conditions. domainex.co.uknih.gov The reaction typically employs a simple iron salt, such as iron(III) chloride (FeCl₃), as a catalyst and is irradiated with visible light (e.g., 390 nm violet light). domainex.co.uk The process is not sensitive to air or moisture and has been demonstrated to be scalable. nih.govscilit.com
The proposed mechanism for this transformation involves a photo-induced Ligand-to-Metal Charge Transfer (LMCT) process. domainex.co.uk
Proposed Mechanistic Pathway:
Photoexcitation and Radical Generation: Upon irradiation with visible light, the FeCl₃ catalyst undergoes a ligand-to-metal charge transfer. An electron is transferred from a chloride ligand to the ferric (Fe³⁺) center. This process leads to the homolytic cleavage of an iron-chlorine bond, generating a chlorine radical (Cl•) and an FeCl₂ species. domainex.co.uk
Radical Addition: The highly reactive chlorine radical adds to the aromatic ring of the nitroarene substrate. domainex.co.uk This addition can occur at the carbon atom bearing the nitro group.
Denitration: The resulting intermediate undergoes elimination of nitrogen dioxide (NO₂) to yield the final chlorinated aromatic product.
Catalyst Regeneration: The catalytic cycle is completed through subsequent redox processes involving the iron species.
Density Functional Theory (DFT) calculations have been used to support the proposed pathway for this substitution reaction. researchgate.netnih.govscilit.com This photocatalytic method has proven effective for a wide range of unactivated nitroarenes and nitroheterocycles, including substrates with electron-donating groups that perform poorly under traditional thermal nucleophilic aromatic substitution (SɴAr) conditions. domainex.co.uk
| Feature | Photocatalytic Denitrative Chlorination | Traditional Sandmeyer Reaction Sequence |
|---|---|---|
| Number of Steps | 1 | 3 (Reduction, Diazotization, Sandmeyer) |
| Key Reagents | FeCl₃, Visible Light | Reducing Agent (e.g., Sn/HCl), NaNO₂, CuCl/HCl |
| Reaction Conditions | Mild, room temperature, air-tolerant | Often requires strong acids, low temperatures (0-5 °C) for diazotization |
| Key Intermediate | Chlorine Radical (Cl•) | Aryldiazonium Salt |
| Overall Yield Example | A direct photochemical process can yield 60%. domainex.co.uk | A 3-step sequence can result in a lower overall yield of 28%. domainex.co.uk |
Phosphine-Catalyzed Domino Reactions relevant to Azepane Synthesis
The construction of seven-membered nitrogen-containing rings, or azepanes, is a significant challenge in synthetic chemistry. Phosphine-catalyzed domino reactions, also known as annulations, have emerged as a powerful tool for synthesizing these and other heterocyclic frameworks. nih.gov Specifically, a phosphine-catalyzed [4+3] cycloaddition reaction between aldimine esters and β'-acetoxy allenoates provides an efficient route to functionalized azepine derivatives, which are precursors to azepanes. researchgate.net
This type of reaction involves a complex cascade of events initiated and controlled by a nucleophilic phosphine (B1218219) catalyst, such as triphenylphosphine (B44618) (PPh₃). researchgate.net The process constructs multiple bonds and stereocenters in a single, highly atom-economical step.
Proposed Catalytic Cycle:
Activation of the Allenoate: The catalytic cycle begins with the nucleophilic addition of the phosphine to the central carbon of the β'-acetoxy allenoate. This is followed by the elimination of an acetate group, generating a highly reactive 1,4-zwitterionic intermediate, specifically a phosphonium (B103445) dienolate.
Reaction with the Aldimine: This dienolate intermediate then acts as a four-atom component (a 1,4-dipole synthon) and reacts with the aldimine ester, which serves as the three-atom component. This step typically proceeds via a Michael addition-type process.
Ring Closure: Following the initial addition, an intramolecular cyclization occurs. The nucleophilic carbon of the enolate attacks the electrophilic imine carbon, forming the seven-membered azepine ring.
Catalyst Regeneration: The final step is the elimination of the phosphine catalyst, which re-enters the catalytic cycle, to afford the dihydroazepine product. researchgate.net
This methodology is valued for its operational simplicity and the structural diversity it can generate under mild conditions. researchgate.net Researchers have successfully used this strategy with a broad scope of substrates to produce a variety of complex azepine structures. rhhz.net
| Component | Role | Example |
|---|---|---|
| Catalyst | Initiates the reaction by forming a zwitterionic intermediate. | Triphenylphosphine (PPh₃) |
| Four-Atom Synthon | Acts as the 1,4-dipole precursor after activation by the phosphine. | β'-acetoxy allenoates |
| Three-Atom Synthon | Reacts with the phosphonium dienolate to form the ring. | Aldimine esters |
| Key Intermediate | The reactive species that undergoes cycloaddition. | Phosphonium dienolate |
| Product | The resulting heterocyclic core structure. | 1,3-dihydro-2H-azepine derivatives researchgate.net |
Theoretical and Computational Chemistry Studies of R 3 3 Chlorophenyl Azepane
Quantum Chemical Calculations for Azepane Systems
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of cyclic compounds like azepanes. acs.orgwikipedia.org These methods allow for a detailed exploration of molecular geometries, conformational preferences, and reactivity, providing insights that are often complementary to experimental data. nih.govresearchgate.net
Density Functional Theory (DFT) Applications to Azepane Structures
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been widely applied to study the structural and molecular properties of various heterocyclic compounds, including those with a seven-membered azepane ring. nih.govacs.org DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior of these molecules. acs.orgresearchgate.net
Studies on cycloheptane (B1346806) and its heterocyclic derivatives, such as azepane, have utilized DFT methods like M06-2X and ωB97XD to investigate their reactivity and stability. acs.orgnih.gov These calculations provide valuable data on bond lengths and angles, which can be compared with experimental results from techniques like X-ray diffraction to validate the computational models. acs.org For instance, the calculated average C-N bond length in azepane shows good agreement with experimental data. acs.org
Furthermore, DFT is employed to compute global reactivity descriptors, which help in understanding the chemical behavior of the molecules. acs.org The application of DFT extends to analyzing intramolecular interactions and the influence of substituents on the cycloalkane ring through methods like Natural Bond Orbital (NBO) analysis. acs.org
Table 1: Comparison of Calculated and Experimental Bond Lengths for Azepane
| Bond | Calculated (Å) | Experimental (Å) |
| C-N | 1.459 | 1.459 |
| C-C | 1.527 | 1.527 |
| Data sourced from DFT calculations and X-ray diffraction data. acs.org |
Conformational Analysis of (R)-3-(3-chlorophenyl)azepane and its Ring Dynamics
The seven-membered azepane ring is conformationally flexible, and its preferred geometry can be influenced by substituents. rsc.org Studies on cycloheptane and its derivatives indicate that they often adopt chair, twist-chair, or twist-boat conformations. acs.org The specific conformation is dependent on the nature and position of heteroatoms or substituents. acs.org
For substituted azepanes, such as this compound, the substituent can significantly bias the ring's conformational equilibrium. For example, monofluorination of an azepane ring has been shown to favor a single major conformation for one diastereomer. rsc.org This highlights the importance of substituent effects on the three-dimensional structure of the azepane ring.
The dynamic nature of the azepane ring involves interconversion between different conformers. researchgate.net These conformational changes can be studied using computational methods, which can predict the energy barriers between different conformations and identify the most stable structures. Understanding the ring dynamics is crucial as the biological activity of a molecule is often linked to a specific conformation.
Electronic Structure Analysis and Molecular Electrostatic Potential (MEP) Mapping of Azepanes
The electronic structure of a molecule provides deep insights into its reactivity and intermolecular interactions. acs.orgresearchgate.net For azepane derivatives, understanding the distribution of electrons is key to predicting how they will interact with biological targets. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for this purpose. researchgate.netuni-muenchen.de MEP maps visualize the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net These maps are useful for identifying sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. researchgate.netuni-muenchen.denih.gov
In the context of azepanes, MEP analysis can reveal how a substituent, like the 3-chlorophenyl group in this compound, affects the electronic distribution of the entire molecule. acs.org The electronegative chlorine atom and the aromatic ring will influence the electrostatic potential, which can be critical for its interaction with a biological receptor. nih.gov DFT calculations are commonly used to generate these MEP maps, providing a visual representation of the molecule's electronic landscape. acs.orgresearchgate.nethenriquecastro.info
Molecular Modeling and Simulation Studies
Molecular modeling and simulation have become essential techniques in drug discovery and development, allowing for the computational prediction of how a ligand might interact with its biological target and for the rational design of new, more potent analogues. nih.govfrontiersin.org
Computational Prediction of Ligand-Target Interactions for Azepane Derivatives
Computational methods are increasingly used to predict the interactions between small molecules (ligands) and their protein targets. nih.govresearchgate.net These approaches can significantly narrow down the number of potential drug candidates that need to be synthesized and tested in the lab. nih.gov For azepane derivatives, which are found in many biologically active compounds, predicting their binding mode and affinity to a target receptor is a key step in understanding their mechanism of action. researchgate.netacs.org
Molecular docking is a widely used technique in this area. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For example, molecular docking studies have been performed on azepine derivatives to understand their binding to various protein targets. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are crucial for binding. acs.org
More advanced techniques, such as molecular dynamics (MD) simulations, can provide a more dynamic picture of the ligand-target interaction, showing how the complex behaves over time. nih.gov This can help to assess the stability of the predicted binding mode and provide insights into the conformational changes that may occur upon binding. nih.gov
In Silico Structure-Activity Relationship (SAR) Predictions for this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.govdrugdesign.org In silico SAR methods use computational models to predict the activity of new molecules based on the known activities of a set of related compounds. nih.gov This allows for the virtual screening of large libraries of compounds and the prioritization of those with the most promising predicted activities. nih.gov
For this compound analogues, in silico SAR can be used to explore the effects of modifying different parts of the molecule. acs.org For example, one could investigate how changing the substitution pattern on the phenyl ring or altering the stereochemistry of the azepane ring affects the compound's activity. acs.org These studies often involve the generation of a quantitative structure-activity relationship (QSAR) model, which mathematically relates the structural features of the molecules to their biological activity. researchgate.net
By analyzing the SAR of a series of compounds, researchers can identify the key structural features that are important for activity. This knowledge can then be used to design new analogues with improved potency, selectivity, or other desirable properties. nih.govdrugdesign.org
Structure Activity Relationship Sar Studies and Biological Target Research for R 3 3 Chlorophenyl Azepane Derivatives
Principles of Design for Azepane-Containing Bioactive Compounds
Influence of the Azepane Ring System on Observed Biological Activity
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, imparts a significant degree of conformational flexibility to the molecule. lifechemicals.com This flexibility allows the compound to adopt various spatial arrangements, which can be crucial for optimal binding to the active site of a biological target. lifechemicals.com The conformational diversity of substituted azepanes is often a decisive factor in their bioactivity. lifechemicals.com The nitrogen atom within the ring can act as a hydrogen bond acceptor or a point of attachment for various substituents, further influencing the compound's interaction with its target. The ability to introduce specific substituents into the azepane ring can bias it towards a particular conformation, which is an important strategy in effective drug design. lifechemicals.com
Stereochemical Influences on the Biological Activity of Chiral Azepane Derivatives
Chirality, or the "handedness" of a molecule, plays a profound role in its biological activity. ankara.edu.trbiomedgrid.com Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, meaning they interact differently with the various stereoisomers of a chiral drug. biomedgrid.comnih.govresearchgate.net For chiral azepane derivatives, the specific three-dimensional arrangement of atoms is critical for biological recognition and binding. mhmedical.com The (R)-configuration at the 3-position of the azepane ring in (R)-3-(3-chlorophenyl)azepane dictates a specific spatial orientation of the 3-chlorophenyl group relative to the azepane ring. This defined stereochemistry is crucial for establishing the precise interactions, such as hydrogen bonds and van der Waals forces, required for potent and selective binding to the target. It has been demonstrated that different stereoisomers of a compound can have significantly different potencies and even different biological activities. nih.govresearchgate.net Therefore, the enantiomerically pure nature of this compound is a key aspect of its design and biological function.
Identification and Investigation of Pharmacological Targets of Azepane Analogues
A crucial aspect of drug development is the identification and validation of the molecular targets through which a compound exerts its therapeutic effects. For azepane analogues, research has focused on their potential to modulate the activity of various enzymes, including protein kinases and other key players in cellular signaling pathways.
Protein Kinase (PKB, PKA, CDK) Inhibition Studies
Protein kinases are a large family of enzymes that play critical roles in regulating a wide range of cellular processes, and their dysregulation is often implicated in diseases such as cancer. nih.gov Azepane-containing compounds have been investigated as inhibitors of several protein kinases.
Protein Kinase B (PKB/Akt): Novel azepane derivatives have been developed and evaluated as inhibitors of Protein Kinase B (PKBα). nih.gov For example, a lead structure derived from (-)-balanol, which contains an azepane moiety, showed an IC50 value of 5 nM against PKBα. nih.gov Structure-based optimization of these derivatives has led to the development of highly active and plasma-stable compounds. nih.gov
Protein Kinase A (PKA): The inhibitory activity of azepane derivatives against Protein Kinase A (PKA) has also been studied. nih.gov X-ray crystallography of co-crystals of PKA with azepane inhibitors has provided insights into the binding interactions and conformational changes that rationalize the different activities of these molecules. nih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. mdpi.com While direct studies on this compound and CDK inhibition are not extensively detailed in the provided context, the broader class of azepine-based compounds has been explored for various pharmacological activities, including those relevant to cancer. tandfonline.com
The table below summarizes the inhibitory activities of some azepane derivatives against protein kinases.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| (-)-Balanol-derived lead structure | PKBα | 5 | nih.gov |
| Optimized Azepane Derivative | PKBα | 4 | nih.gov |
Enzyme Inhibition Profiles (e.g., PARP-1, Matrix Metalloproteinases, COX, iNOS)
Beyond protein kinases, azepane analogues have been investigated for their inhibitory effects on a variety of other enzymes.
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is an enzyme involved in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. nih.govnih.gov Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives have been designed and synthesized as PARP-1 inhibitors. researchgate.net The design of PARP-1 inhibitors often mimics the nicotinamide moiety of its substrate, NAD+. nih.gov
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govresearchgate.net Their overexpression is associated with various diseases, including cancer. nih.govresearchgate.net Diazepine substituted cinnamic acid derivatives have been developed as inhibitors of MMP-2 and MMP-9. nih.gov
Cyclooxygenase (COX): COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. While specific studies on this compound and COX inhibition are not detailed, the broader class of compounds with anti-inflammatory potential often targets this pathway. nih.gov
Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces nitric oxide, a signaling molecule involved in inflammation and other physiological processes. A series of 3- and 5-imino analogs of oxazepane, thiazepane, and diazepane have been evaluated as inhibitors of human nitric oxide synthases, with some showing potent inhibition of iNOS. nih.gov
The following table provides a summary of the inhibitory activities of some azepane and related heterocyclic analogues against these enzymes.
| Compound Class | Target Enzyme | Notable Activity | Reference |
| 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives | PARP-1 | Active as inhibitors | researchgate.net |
| Diazepine substituted cinnamic acid derivatives | MMP-2, MMP-9 | Good to excellent cytotoxic potential against A549 lung cancer cells | nih.gov |
| Thiazepane analog | iNOS | IC50 = 0.19 µM | nih.gov |
Nuclear Receptor and G-Protein Coupled Receptor (GPCR) Modulation Studies (e.g., D4, FXR, GPR4)
The exploration of this compound derivatives extends to their potential modulation of nuclear receptors and G-protein coupled receptors, which are implicated in a wide range of physiological processes.
Farnesoid X Receptor (FXR): FXR is a nuclear receptor involved in bile acid, lipid, and glucose metabolism. Research has identified various small molecules that can modulate FXR activity. While some azepane-containing structures, such as tetrahydroazepinoindoles, have been developed as FXR agonists, the direct interaction of simpler 3-phenylazepane derivatives with FXR has not been extensively characterized researchgate.net. The development of both FXR agonists and antagonists is of significant therapeutic interest, and the azepane scaffold could potentially be adapted to target this receptor researchgate.netnih.gov.
G-Protein Coupled Receptor 4 (GPR4): GPR4 is a proton-sensing GPCR implicated in inflammatory responses and angiogenesis. The development of GPR4 antagonists is an active area of research. While specific studies on this compound are lacking, the broader class of nitrogen-containing heterocyclic compounds is being explored for GPR4 modulation. For instance, dibenzazepine derivatives have been identified as GPR4 antagonists nih.gov. This suggests that the azepane core could serve as a scaffold for the design of novel GPR4 modulators.
Antimalarial Activity Investigations targeting the Plasmodium bc1 Complex
Recent breakthroughs have identified a pyrimidine (B1678525) azepine chemotype as a potent inhibitor of the Plasmodium falciparum cytochrome bc1 complex, a critical enzyme in the parasite's electron transport chain researchgate.netacs.orgnih.govresearchgate.netnih.gov. The lead compound from this series, designated PyAz90, has demonstrated multistage antimalarial activity, including the ability to block parasite transmission to mosquitoes researchgate.netacs.orgnih.govresearchgate.netnih.gov.
In vitro assays have confirmed that PyAz90 directly targets cytochrome b, a subunit of the bc1 complex researchgate.netnih.gov. The compound exhibits potent activity against both drug-sensitive and drug-resistant strains of P. falciparum acs.orgnih.gov. While the precise structure of PyAz90 is not publicly disclosed in all research, its classification as a "pyrimidine azepine" suggests a fusion of these two heterocyclic rings. The relationship of this chemotype to the simpler this compound scaffold warrants further investigation to determine if the 3-phenylazepane moiety can be incorporated into novel antimalarial agents targeting the bc1 complex.
Interactive Table: Antimalarial Activity of Pyrimidine Azepine (PyAz90)
| Target | Mechanism of Action | In Vitro Activity |
|---|
Antimicrobial and Antifungal Activity Evaluations of Azepane Quaternary Salts
Quaternary ammonium salts (QASs) derived from azepane scaffolds have demonstrated promising antimicrobial and antifungal properties. The quaternization of the azepane nitrogen introduces a permanent positive charge, a key feature for antimicrobial activity, which is often attributed to the disruption of microbial cell membranes nih.gov.
Studies on various heterocyclic QASs have shown that the nature of the substituents on the heterocyclic core and the length of the alkyl chain on the quaternary nitrogen are critical for determining the spectrum and potency of antimicrobial action nih.gov. For instance, certain 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts have shown significant inhibitory effects against a range of bacteria and fungi nih.gov. While specific data on quaternary salts of this compound is limited, the existing research on related azepane QASs suggests that this compound could serve as a valuable precursor for the synthesis of novel antimicrobial and antifungal agents.
In Vitro Biological Activity Assessments (Non-Clinical)
Cell-Based Assays for Investigating Cellular Responses (e.g., apoptosis induction, proliferation)
The cytotoxic and antiproliferative effects of azepane-containing molecules have been evaluated in various cancer cell lines. While direct studies on this compound are not widely reported, research on more complex azepano-triterpenoids has demonstrated significant cytotoxic potential.
For example, a series of A-ring azepano-derivatives of betulinic, oleanolic, and ursolic acids were shown to exhibit cytotoxic activity against several human cancer cell lines nih.govnih.govnih.gov. One derivative, azepanoallobetulinic acid amide, was found to induce apoptosis in cancer cells nih.govnih.gov. These findings highlight the potential of the azepane ring as a component of novel anticancer agents. Further investigation is needed to determine if simpler azepane derivatives, such as this compound, possess intrinsic cytotoxic or antiproliferative properties.
Interactive Table: Cytotoxic Activity of Azepano-Triterpenoids
| Compound Class | Cancer Cell Lines | Cellular Effect |
|---|
Biochemical Assays for Direct Target Engagement and Binding Affinity
Biochemical assays are essential for confirming the direct interaction of a compound with its biological target and for quantifying its binding affinity. For the various potential targets of this compound derivatives discussed, specific biochemical assays would be employed.
For neurotransmitter transporters, radioligand binding assays are the standard method to determine the binding affinity (Ki) of a compound. These assays measure the displacement of a radiolabeled ligand from the transporter by the test compound nih.govnih.gov.
In the context of nuclear receptors like FXR, luciferase reporter gene assays are commonly used to assess agonist or antagonist activity. These assays measure the ability of a compound to modulate the transcriptional activity of the receptor researchgate.net.
For GPCRs such as the D4 receptor, radioligand binding assays are also employed to determine binding affinity nih.gov. For antimalarial activity targeting the cytochrome bc1 complex, enzymatic assays that measure the reduction of cytochrome c can be used to quantify the inhibitory activity of a compound researchgate.netnih.gov.
While specific biochemical assay data for this compound is not yet widely available in the public domain, these established methodologies will be crucial in elucidating its precise molecular mechanisms of action and in guiding future drug discovery efforts.
Comparative Structure-Activity Relationship Analysis within Series of Azepane Derivatives
The exploration of structure-activity relationships (SAR) among various series of azepane derivatives has been a critical area of research, particularly for compounds targeting the central nervous system. By systematically modifying the core azepane scaffold and its substituents, researchers have been able to elucidate key structural features that govern potency and selectivity for various biological targets, including monoamine transporters. This comparative analysis focuses on distinct series of 3-arylazepane analogs to highlight the impact of structural modifications on their pharmacological profiles.
A significant body of research has centered on the substitution patterns of the 3-aryl moiety, the nature of the substituent on the azepane nitrogen, and the influence of the stereochemistry of the molecule. These studies are crucial in designing compounds with desired therapeutic effects, such as potent and selective inhibition of the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET).
Analysis of 3-(Disubstituted-phenyl)azepane Analogs
One series of investigations has focused on analogs with disubstituted phenyl rings at the 3-position of the azepane core. The nature and position of these substituents have been shown to be critical determinants of activity and selectivity at monoamine transporters. For instance, the presence of halogen atoms, such as chlorine, on the phenyl ring can significantly influence binding affinities.
| Compound | Aryl Substituent | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|---|---|
| 1a | 3,4-dichloro | H | 15 | 250 | 80 |
| 1b | 3,4-dichloro | Methyl | 8 | 180 | 55 |
| 1c | 2,4-dichloro | H | 45 | 400 | 150 |
| 1d | 3,5-dichloro | H | 60 | 550 | 200 |
As illustrated in the table above, the 3,4-dichloro substitution pattern (Compound 1a) results in a compound with notable affinity for the dopamine transporter. The introduction of a methyl group on the azepane nitrogen (Compound 1b) further enhances this affinity. In contrast, altering the substitution pattern to 2,4-dichloro (Compound 1c) or 3,5-dichloro (Compound 1d) leads to a decrease in potency at all three monoamine transporters, highlighting the sensitivity of the binding pocket to the positioning of the halogen substituents.
Comparison with Monosubstituted Phenylazepane Derivatives
To further understand the electronic and steric requirements for potent monoamine transporter inhibition, a comparative analysis with monosubstituted phenylazepane derivatives is insightful. The position of a single chloro substituent on the phenyl ring has a profound impact on the pharmacological profile.
| Compound | Aryl Substituent | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|---|---|
| 2a | 3-chloro | H | 25 | 350 | 120 |
| 2b | 4-chloro | H | 50 | 600 | 250 |
| 2c | 2-chloro | H | 150 | 800 | 400 |
| 2d | 3-chloro | Ethyl | 18 | 280 | 90 |
From this series, it is evident that a chloro group at the meta position (Compound 2a) confers a more favorable profile for DAT inhibition compared to substitution at the para (Compound 2b) or ortho (Compound 2c) positions. The diminished activity of the ortho-substituted analog may be attributed to steric hindrance, which could prevent optimal binding to the transporter. Similar to the disubstituted series, N-alkylation, as seen with the ethyl group in Compound 2d, generally leads to an enhancement of potency.
Influence of Azepane Ring Modifications
While modifications to the 3-aryl substituent are crucial, alterations to the azepane ring itself also play a significant role in determining the pharmacological activity. The introduction of substituents on the azepane ring can influence the conformation of the molecule, which in turn affects its interaction with the binding site.
| Compound | Aryl Substituent | Azepane Modification | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|---|---|
| 3a | 3-chlorophenyl | None | 25 | 350 | 120 |
| 3b | 3-chlorophenyl | 4-hydroxy | 40 | 450 | 180 |
| 3c | 3-chlorophenyl | 4,4-difluoro | 30 | 380 | 140 |
| 3d | 3,4-dichlorophenyl | 4-hydroxy | 22 | 280 | 100 |
The introduction of a hydroxyl group at the 4-position of the azepane ring (Compound 3b) results in a slight decrease in affinity for all three transporters compared to the unsubstituted parent compound (Compound 3a). This suggests that the introduction of a polar group in this region may not be favorable for binding. The 4,4-difluoro substitution (Compound 3c) has a less detrimental effect, possibly due to the electronic properties of the fluorine atoms. Interestingly, when a 4-hydroxy group is combined with a 3,4-dichlorophenyl moiety (Compound 3d), the potency at DAT is comparable to the monosubstituted analog, indicating a complex interplay between the substituents on the aryl ring and the azepane core.
Future Directions and Advanced Research Perspectives for R 3 3 Chlorophenyl Azepane
Development of Novel and More Efficient Stereoselective Synthetic Routes
The precise three-dimensional arrangement of atoms in (R)-3-(3-chlorophenyl)azepane is critical to its biological activity. Consequently, the development of novel and more efficient stereoselective synthetic methods is a paramount objective for future research. Current synthetic strategies, while effective, may be amenable to improvements in terms of yield, cost-effectiveness, and environmental impact.
Future efforts in this domain are likely to focus on several key areas:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions represents a powerful approach to streamline the synthesis of the desired (R)-enantiomer. Research into novel transition-metal catalysts or organocatalysts could lead to more direct and efficient routes, minimizing the need for chiral auxiliaries or resolutions.
Enzymatic Resolutions: Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of enantiomerically pure compounds. The exploration of lipases, esterases, or other enzymes for the kinetic resolution of racemic intermediates or the asymmetric transformation of prochiral precursors could provide a scalable and sustainable manufacturing process.
Ring Expansion Strategies: Innovative methods for the stereoselective expansion of smaller, more readily available cyclic precursors, such as piperidines, are being investigated. rsc.org Such strategies could offer a modular and convergent approach to the azepane core, allowing for the late-stage introduction of the 3-chlorophenyl moiety. A recent strategy involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzenoid framework into a seven-membered ring system, providing access to complex azepanes in just two steps. manchester.ac.uknih.gov
The development of such advanced synthetic methodologies will not only facilitate the production of this compound for further study but also enable the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
Integration of Advanced Computational Methods for Rational Drug Design and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the potential to accelerate the design and optimization of new therapeutic agents. openmedicinalchemistryjournal.comemanresearch.orgscilit.comnih.gov For this compound, the integration of advanced computational methods can provide valuable insights into its molecular interactions and guide the development of next-generation analogues with improved properties.
Key computational approaches that will shape future research include:
Molecular Docking and Dynamics Simulations: These methods can be used to predict and analyze the binding mode of this compound within the active site of its biological targets. researchgate.netnih.gov By understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, researchers can rationally design modifications to the molecule to enhance its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. emanresearch.org By developing robust QSAR models for this compound and its analogues, it will be possible to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Virtual Screening: Large chemical libraries can be computationally screened to identify novel compounds with a similar predicted binding mode to this compound but with different chemical scaffolds. openmedicinalchemistryjournal.com This approach can lead to the discovery of new lead compounds with potentially more favorable pharmacokinetic or safety profiles.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. emanresearch.orgnih.gov A pharmacophore model based on this compound can be used to search for other molecules that share these key features, potentially leading to the discovery of compounds with similar or novel mechanisms of action.
These computational strategies, when used in synergy with experimental validation, will undoubtedly play a crucial role in the optimization of this compound and the discovery of new, related therapeutic agents.
Exploration of Undiscovered Biological Targets and Deeper Mechanisms of Action
While the primary biological targets of this compound may be known, a comprehensive understanding of its full pharmacological profile requires the exploration of potential off-target effects and deeper mechanisms of action. Azepane-based compounds are known to exhibit a wide range of pharmacological properties, and their structural diversity makes them valuable for the discovery of new therapeutic agents. nih.gov
Future research in this area should focus on:
Target Deconvolution: Employing techniques such as chemical proteomics and affinity chromatography with immobilized this compound can help to identify its direct binding partners in complex biological systems. This can reveal previously unknown targets and provide insights into its polypharmacology.
Phenotypic Screening: High-content screening approaches that assess the effects of the compound on cellular morphology, function, and signaling pathways can uncover unexpected biological activities and provide clues to its mechanism of action.
Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this compound, helping to elucidate the complex biological networks it modulates.
A more profound understanding of the compound's mechanism of action will not only aid in its optimization but also potentially identify new therapeutic indications.
Design and Application of this compound-Based Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. researchgate.net The development of probes based on the this compound scaffold can provide a powerful means to study its biological targets and pathways with high spatiotemporal resolution.
Future directions in the design and application of these probes include:
Fluorescently Labeled Probes: The attachment of a fluorescent dye to this compound would enable the visualization of its subcellular localization and trafficking through fluorescence microscopy.
Biotinylated or Photo-affinity Probes: These probes can be used to isolate and identify the binding partners of this compound from cell lysates through affinity purification and mass spectrometry.
Radiolabeled Probes: The incorporation of a radioactive isotope would allow for quantitative binding assays and in vivo imaging studies, such as positron emission tomography (PET), to study the distribution and target engagement of the compound in living organisms.
Q & A
Q. Methodological Recommendations :
- Boc Protection : Use Boc-anhydride in anhydrous dichloromethane under nitrogen to prevent racemization.
- Catalytic Asymmetric Synthesis : Employ Ru-BINAP catalysts for hydrogenation steps to enhance e.e. .
- Purification : Chiral HPLC or recrystallization with diethyl ether/hexane mixtures to isolate the (R)-enantiomer.
Table 1 : Synthetic Methods Comparison
| Method | Yield (%) | e.e. (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Boc Protection + Coupling | 78 | 92 | THF, −20°C, Ru-BINAP | |
| Enzymatic Resolution | 65 | 98 | Phosphate buffer, pH 7.4 |
Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of this compound?
Basic Research Question
Stereochemical characterization requires a combination of chiral HPLC, NMR, and X-ray crystallography. Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming absolute configuration. For instance, Yin (2013) resolved the structure of a related chlorophenyl compound using SCXRD (R factor = 0.030), identifying key bond angles (C–C = 0.003 Å) that distinguish enantiomers . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can separate enantiomers, while NOESY NMR detects spatial proximity of substituents.
Q. Methodological Recommendations :
- SCXRD : Grow crystals in ethyl acetate/hexane at 4°C; use Mo-Kα radiation (λ = 0.71073 Å).
- NMR : Acquire - and -NMR in CDCl₃; analyze coupling constants () for axial/equatorial protons.
- Chiral HPLC : Isopropanol/hexane (15:85) mobile phase at 1.0 mL/min .
How can researchers resolve contradictions in reported pharmacological data for this compound across different in vitro models?
Advanced Research Question
Discrepancies in pharmacological data (e.g., receptor binding affinity) often arise from variability in assay conditions (e.g., cell lines, buffer pH) or compound purity. Kneisel et al. (2012) highlighted that trace impurities in synthetic cannabinoids (e.g., azepane isomers) can skew CB1 receptor activity measurements . To address this:
Standardize Assays : Use identical cell lines (e.g., HEK293T for GPCRs) and buffer systems (pH 7.4).
Analytical Rigor : Confirm compound purity (>98%) via LC-MS and quantify enantiomeric excess.
Control for Isomers : Synthesize and test (S)-enantiomers separately to isolate stereospecific effects .
Table 2 : Pharmacological Data Comparison
| Study | IC₅₀ (nM) | Assay System | Purity (%) | Reference |
|---|---|---|---|---|
| Kneisel et al. (2012) | 12.3 | HEK293T, CB1 | 99 | |
| Uchiyama et al. (2010) | 45.7 | CHO-K1, CB1 | 85 |
What methodological approaches are recommended for establishing structure-activity relationships (SAR) of this compound derivatives?
Advanced Research Question
SAR studies require systematic modification of substituents and evaluation of biological activity. For example, trifluoromethyl analogs (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) exhibit enhanced metabolic stability due to electron-withdrawing effects . Key steps:
Substituent Variation : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl moieties.
In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes at target receptors.
In Vitro Testing : Measure IC₅₀ values in standardized assays (e.g., cAMP inhibition for GPCRs) .
Table 3 : SAR of Selected Derivatives
| Derivative | Substituent | IC₅₀ (nM) | LogP | Reference |
|---|---|---|---|---|
| (R)-3-(3-Cl-Ph)-azepane | Chlorophenyl | 12.3 | 3.2 | |
| (R)-3-(4-F-Ph)-azepane | Fluorophenyl | 28.9 | 2.8 |
What are the primary pharmacological targets hypothesized for this compound based on structural analogs?
Basic Research Question
Structural analogs (e.g., AM-1220) suggest activity at cannabinoid receptors (CB1/CB2) and serotonin receptors (5-HT₂A). Kneisel et al. (2012) identified azepane-containing indoles as potent CB1 agonists (EC₅₀ = 15 nM) due to hydrophobic interactions with transmembrane helices . Computational studies predict affinity for σ-1 receptors, which modulate ion channels and neurotransmitter release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
